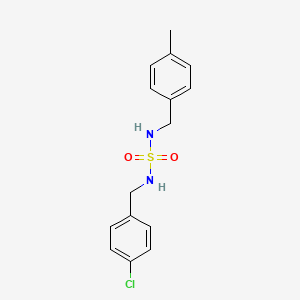

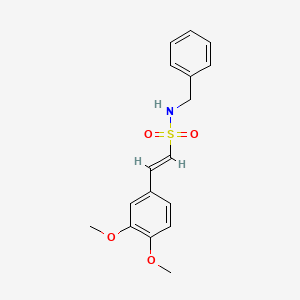

N-(4-chlorobenzyl)-N'-(4-methylbenzyl)sulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Configuration and Molecular Structure Analysis

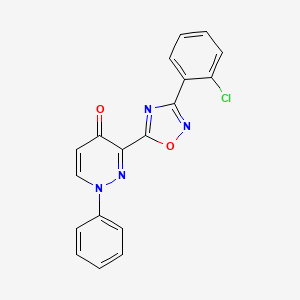

The study of sulfonamide derivatives with a salicylamide core, as presented in the first paper, provides valuable insights into the molecular structure and potential pharmaceutical applications of these compounds. The research focuses on the molecular structure of eight different compounds, analyzed using FTIR spectroscopy in the frequency range of 4000-400 cm^-1. This analysis is crucial for understanding the geometrical shape of the molecules, which is directly related to their biological activity, particularly in cancer cells. The electronic charge distribution is further explored through UV-Vis spectroscopy in the frequency range of 190-1100 nm. Theoretical molecular modeling calculations complement the experimental data, revealing variations in hydrogen bonding patterns among the compounds. These variations in hydrogen bond number and length, influenced by the addition of different groups to the phenyl ring, are significant in determining the activity of the compounds in cancer cells .

Synthesis Analysis

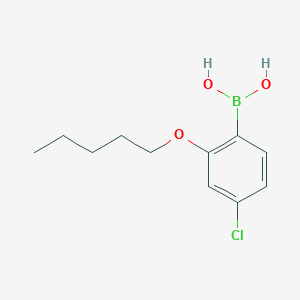

The second paper discusses a novel approach to the synthesis of phenolic O-sulfamates, which are important in medicinal chemistry and drug development. The traditional method of converting alcohols and phenols into primary sulfamates is limited by the lability of the O-sulfamate group under basic conditions. To overcome this limitation, a protecting group strategy has been developed, where the sulfamate NH protons are replaced with 4-methoxybenzyl or 2,4-dimethoxybenzyl groups. This modification renders the sulfamates stable to various conditions, allowing for their use in multi-step synthesis. The synthesis involves microwave heating of 1,1'-sulfonylbis(2-methyl-1H-imidazole) with a substituted phenol, followed by methylation, displacement with a dibenzylamine, and deprotection with trifluoroacetic acid. The use of 2,4-dimethoxybenzyl groups is highlighted for its efficiency, as deprotection occurs quantitatively within 2 hours at room temperature. This method provides high yields across the key steps of the synthesis .

Chemical Reactions Analysis

The chemical stability of the N-protected sulfamates described in the second paper is a significant finding. These compounds withstand exposure to oxidizing and reducing agents, bases, and nucleophiles, which is a testament to the effectiveness of the N-protection strategy. The reactions involved in the synthesis, such as the displacement of 1,2-dimethylimidazole by dibenzylamine and the final deprotection step, are crucial for the successful manipulation of the aryl substituent in the phenol O-sulfamates. The high yields reported for each step of the protocol indicate a robust and reliable synthesis pathway for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the sulfonamide derivatives are closely tied to their molecular structure and synthesis. The FTIR and UV-Vis spectroscopic analyses provide a detailed understanding of the compounds' electronic charge distribution and hydrogen bonding, which are essential for predicting their physical properties and reactivity. The stability of the N-protected sulfamates under various chemical conditions suggests that these compounds possess unique physical and chemical properties that make them suitable for further pharmaceutical development. The ability to manipulate the sulfamates through multi-step synthesis without degradation indicates that these compounds have significant potential for creating a variety of derivatives with tailored properties for specific applications .

Applications De Recherche Scientifique

Chemometric Applications

Determination of Enantiomeric Composition : N-(4-chlorobenzyl)-N'-(4-methylbenzyl)sulfamide and related compounds have been investigated for their enantiomeric composition determination using chemometric modeling of spectral data. Studies show that spectral data, when analyzed with multivariate regression models, can predict the enantiomeric composition of such compounds accurately. This application is significant in pharmaceutical analysis where the enantiomeric purity of drug substances can influence drug safety and efficacy (Fakayode et al., 2006).

Antimicrobial Activity

Synthesis and Characterization of Sulfanilamide Derivatives : Research on sulfanilamide derivatives, including N-(4-chlorobenzyl)-N'-(4-methylbenzyl)sulfamide, has indicated their potential in antimicrobial studies. These compounds have been synthesized and characterized, demonstrating various thermal properties and lacking significant antibacterial and antifungal activities in some cases. However, the structural insights gained from these studies contribute to understanding the antimicrobial potential of sulfamide derivatives (Lahtinen et al., 2014).

Enzyme Inhibition

Carbonic Anhydrase Inhibition : Sulfamide derivatives, including those similar to N-(4-chlorobenzyl)-N'-(4-methylbenzyl)sulfamide, have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which play critical roles in various physiological processes. These studies suggest that sulfamide-based compounds can serve as potent inhibitors, offering potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).

Drug Development

Sulfamide as a Functional Group in Drug Design : The sulfamide group is a key structural motif in medicinal chemistry, contributing to the biological activity of many drugs. Research has highlighted the versatility and importance of the sulfamide functional group in the design of enzyme inhibitors and other therapeutic agents. This work underscores the utility of compounds like N-(4-chlorobenzyl)-N'-(4-methylbenzyl)sulfamide in developing new medications with improved efficacy and specificity (Winum et al., 2006).

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S/c1-12-2-4-13(5-3-12)10-17-21(19,20)18-11-14-6-8-15(16)9-7-14/h2-9,17-18H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBFZQWAGUTURB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-N'-(4-methylbenzyl)sulfamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide](/img/structure/B2548723.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2548725.png)

![3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548737.png)